molecular formula C9H9NO2 B154906 4-formyl-N-methylbenzamide CAS No. 167837-57-2

4-formyl-N-methylbenzamide

Cat. No. B154906
M. Wt: 163.17 g/mol
InChI Key: PUQLPZUXDZETND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of organic chemistry. Paper describes a four-component reaction involving 2-formylbenzoic acid, malononitrile, isocyanides, and primary alkyl amines to efficiently prepare N-alkylbenzamide derivatives. This method demonstrates high atom economy and the ability to produce different products by changing the solvent and the order of reagent addition. Although 4-formyl-N-methylbenzamide is not specifically synthesized in this study, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

In paper , the molecular structure of a complex benzamide derivative is analyzed using various spectroscopic techniques and density functional theory (DFT). The study explores the conformational flexibility of the molecule and identifies the most stable conformer. While 4-formyl-N-methylbenzamide is structurally simpler than the compound studied, similar analytical methods could be used to investigate its molecular structure.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 4-formyl-N-methylbenzamide. However, paper explores the Pd-catalyzed cyclization of N-alkenyl-2-halo-3-nitrobenzamides to produce isoquinolin-1-ones, which are structurally related to benzamides. This indicates that palladium-catalyzed reactions could be relevant for modifying the structure of benzamide derivatives, including 4-formyl-N-methylbenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-formyl-N-methylbenzamide can be inferred from the properties of related compounds discussed in the papers. For instance, paper provides detailed vibrational analysis and theoretical investigations of a benzamide derivative, which could shed light on the expected properties of 4-formyl-N-methylbenzamide, such as its IR and Raman spectra. Additionally, the synthesis of radiolabeled benzamide derivatives in paper suggests that 4-formyl-N-methylbenzamide could also be synthesized with isotopic labeling for use in various scientific studies.

Scientific Research Applications

Novel Crystalline Forms

A study explored the applications of specific crystalline forms of a compound closely related to 4-formyl-N-methylbenzamide. These forms have potential uses in treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Tyrosine-Selective Modification of Proteins

4-Formylbenzene diazonium hexafluorophosphate, a compound related to 4-formyl-N-methylbenzamide, has been studied for its ability to selectively react with tyrosine, introducing a bioorthogonal aldehyde functionality. This has applications in protein modification and labeling the surface of living cells (Gavrilyuk et al., 2012).

Inhibition of Neutrophil Activity

Compounds related to 4-formyl-N-methylbenzamide were isolated from Zanthoxylum ailanthoides. These compounds showed inhibition of superoxide generation and elastase release by human neutrophils, indicating potential anti-inflammatory applications (Chen et al., 2009).

Molecular Recognition and Selectivity

A study on the structural properties of benzimidazole cavitand demonstrated selective recognition toward compounds similar to 4-formyl-N-methylbenzamide. This selectivity is significant for understanding molecular interactions and designing targeted therapies (Choi et al., 2005).

Metal-Organic Framework Synthesis

N,N-Diethyl-3-methylbenzamide, a compound related to 4-formyl-N-methylbenzamide, has been used as a solvent in metal-organic framework (MOF) synthesis, showing phase-directing capabilities. This suggests potential applications in greener production methods for MOFs, which are important in various fields, including drug delivery (Dodson et al., 2020).

Biosensor Development

A study on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, structurally related to 4-formyl-N-methylbenzamide, focused on developing a biosensor for detecting glutathione and piroxicam. This indicates the potential use of related compounds in biosensor technology (Karimi-Maleh et al., 2014).

Safety And Hazards

According to the safety data sheet, “4-formyl-N-methylbenzamide” is harmful if swallowed. It can cause skin irritation and serious eye damage .

properties

IUPAC Name

4-formyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQLPZUXDZETND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440650
Record name 4-formyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-formyl-N-methylbenzamide

CAS RN

167837-57-2
Record name 4-formyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Skerlj, G Bridger, Y Zhou, E Bourque… - Journal of Medicinal …, 2013 - ACS Publications
… The precursor for 5j, 4-formyl-N-methylbenzamide, was simply prepared by treatment of 4-carboxybenzaldehyde with methylamine hydrochloride. Finally, the phenoxy benzaldedydes …
Number of citations: 11 pubs.acs.org
HSM Siah, MC Hogsnes, N Iqbal, A Fiksdahl - Tetrahedron, 2016 - Elsevier
… 4-(1-Hydroxyprop-2-yn-1-yl)-N-methylbenzamide: A solution of ethynylmagnesium bromide (8.0 mL, 0.50 M in THF, 4.0 mmol) was cooled to 0 C and 4-formyl-N-methylbenzamide (…
Number of citations: 10 www.sciencedirect.com
X Chen, F Meng, J Zhang, Z Zhang, X Ye… - European Journal of …, 2022 - Elsevier
… Compound 6 was prepared from A2 and 4-formyl-N-methylbenzamide according to the general procedure B. White powder (218 mg, 52%). H NMR (300 MHz, DMSO‑d 6 ) δ 8.60 (d, J = …
Number of citations: 4 www.sciencedirect.com
JR Baker, PJ Cossar, MAT Blaskovich, AG Elliott… - Molecules, 2022 - mdpi.com
… -4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)-N-methylbenzamide, 1a) was subsequently prepared according to general procedure 1, from the freshly prepared 4-formyl-N-methylbenzamide …
Number of citations: 4 www.mdpi.com
ML Bolognesi, G Marucci, P Angeli… - Journal of medicinal …, 2001 - ACS Publications
… N-{6-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]hexyl}-4-formyl-N-methylbenzamide (32). It was synthesized from 4-formylbenzoic acid and 29 15 following the procedure …
Number of citations: 19 pubs.acs.org

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